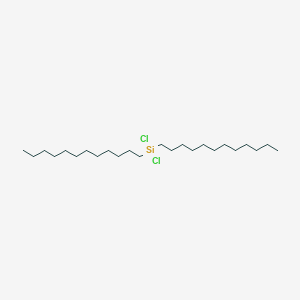

Dichlorodidodecylsilane

Description

Properties

IUPAC Name |

dichloro(didodecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMRTWIPHVMKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Dichlorodidodecylsilane

Foundational Synthesis Strategies for Organochlorosilanes

The synthesis of organochlorosilanes, the class of compounds to which dichlorodidodecylsilane belongs, is rooted in several key industrial and laboratory-scale strategies. These methods form the bedrock for producing a wide array of silicon-based materials.

One of the most significant industrial methods is the Müller-Rochow Direct Process , developed in the 1940s. uzh.chwiley-vch.de This process typically involves the reaction of an organic chloride with elemental silicon at high temperatures, usually in the presence of a copper catalyst. researchgate.netkoreascience.kr It facilitated the large-scale production of organosilicon monomers, fundamentally shifting the industry away from more costly and less efficient methods. researchgate.net The direct process yields a mixture of organochlorosilanes, which then require separation, often through fractional distillation. lookchem.com

Another foundational approach involves the use of organometallic reagents, such as Grignard or organolithium reagents . wiley-vch.delookchem.com In these multi-step transformations, a silicon halide, like tetrachlorosilane (B154696) (SiCl₄), is treated with a stoichiometric amount of the organometallic compound to substitute one or more chlorine atoms with organic groups. lookchem.com The high reactivity of these reagents can sometimes present challenges in controlling the degree of substitution, making selectivity a key issue. lookchem.com

More recently, transition-metal-catalyzed cross-coupling reactions have emerged as attractive and more selective methods. lookchem.com Techniques such as silyl-Heck, silyl-Negishi, and silyl-Kumada–Tamao coupling allow for the precise formation of silicon-carbon bonds under milder conditions, offering a higher degree of control over the final product's structure. lookchem.com

Specific Routes for this compound Preparation

The preparation of this compound can be approached through direct synthesis or, more commonly, via multi-step pathways that offer greater control over product purity.

Direct Synthesis Approaches

The direct synthesis of this compound involves the reaction of dodecyl chloride with metallic silicon. This method is analogous to the Rochow process used for producing methylchlorosilanes. wiley-vch.dekoreascience.kr The reaction is conducted at elevated temperatures in a reactor, typically using copper as a catalyst to facilitate the Si-C bond formation. koreascience.kr

The general reaction is as follows: 2 CH₃(CH₂)₁₁Cl + Si --(Cu catalyst, high T)--> (CH₃(CH₂)₁₁)₂SiCl₂

While conceptually straightforward, the direct process often produces a mixture of products, including dodecyltrichlorosilane (B1359458), tridodecylchlorosilane, and other redistribution products. Separating the desired this compound from this mixture requires subsequent purification steps. lookchem.com The effectiveness of the direct synthesis can be highly dependent on the catalyst system and reaction conditions. koreascience.kr

Multi-step Chemical Transformations and Purification

Multi-step synthesis provides a more controlled route to high-purity this compound. A common and effective method is the alkylation of tetrachlorosilane using a Grignard reagent.

The synthesis proceeds in two main stages:

Formation of the Grignard Reagent : Dodecylmagnesium bromide is prepared by reacting 1-bromododecane (B92323) with magnesium metal in an anhydrous ether solvent. CH₃(CH₂)₁₁Br + Mg → CH₃(CH₂)₁₁MgBr

Alkylation of Tetrachlorosilane : The prepared Grignard reagent is then reacted with tetrachlorosilane in a carefully controlled stoichiometric ratio (2:1) to favor the formation of the desired product. 2 CH₃(CH₂)₁₁MgBr + SiCl₄ → (CH₃(CH₂)₁₁)₂SiCl₂ + 2 MgBrCl

Following the reaction, a purification process is essential. Complex chemical syntheses often require multiple steps for transformation, work-up, and purification to isolate the target compound from byproducts and unreacted starting materials. d-nb.infovapourtec.com For this compound, this typically involves fractional distillation under reduced pressure to separate it from the solvent, magnesium salts, and other silane (B1218182) byproducts. Crystallization from a suitable solvent, such as hexane, can also be employed to achieve high purity by separating the target this compound from closely boiling byproducts. google.com

Influence of Reaction Conditions on Yield and Purity of this compound

The yield and purity of this compound are critically dependent on the careful control of various reaction parameters. nih.gov Achieving a high percent yield—the ratio of the actual yield to the theoretical yield—is a primary goal in chemical production to minimize waste and cost. libretexts.org

The table below summarizes key reaction conditions and their impact on the synthesis of this compound.

| Parameter | Influence on Yield and Purity |

| Temperature | In direct synthesis, temperature must be carefully controlled (e.g., 260-320°C) to initiate the reaction without causing rapid decomposition of the alkyl chloride reactant. koreascience.kr In Grignard reactions, it affects the rate of reaction and can influence side reactions. |

| Catalyst System | For the direct process, the choice of catalyst (e.g., copper) and promoters (e.g., zinc, cadmium) significantly affects product distribution and reaction rate. koreascience.kr |

| Reagent Stoichiometry | In the Grignard synthesis, maintaining a precise 2:1 molar ratio of dodecylmagnesium halide to tetrachlorosilane is crucial to maximize the yield of the desired dichlorosilane (B8785471) and minimize the formation of mono- and tri-substituted byproducts. |

| Reaction Time | Sufficient reaction time is needed for the reaction to go to completion. However, excessively long times, especially at higher temperatures, can sometimes lead to increased formation of impurities or decomposition products. nih.gov |

| Solvent Purity | The use of anhydrous solvents is critical in Grignard-based syntheses, as the presence of water will quench the highly reactive organometallic reagent and reduce the yield. |

| Purification Method | The efficiency of the final purification step, whether fractional distillation or crystallization, directly determines the final purity of the isolated product. google.com |

Chemical Derivatization of this compound

This compound is a valuable intermediate primarily due to the reactivity of its two silicon-chlorine bonds. These bonds can be readily converted to other functional groups, allowing for the synthesis of a wide range of derivative compounds.

Conversion to Alkoxysilane Intermediates

A primary derivatization of this compound is its conversion to dialkoxydidodecylsilanes. This is typically achieved through alcoholysis, for instance, by reacting it with an alcohol such as methanol (B129727) or ethanol. Organochlorosilanes are generally more reactive than the resulting alkoxysilanes. The reaction involves the nucleophilic substitution of the chloride ions by alkoxy groups.

The general reaction with an alcohol (R'OH) is: (CH₃(CH₂)₁₁)₂SiCl₂ + 2 R'OH → (CH₃(CH₂)₁₁)₂Si(OR')₂ + 2 HCl

This transformation is significant because the resulting alkoxysilane intermediates are precursors for forming siloxane bonds through hydrolysis and condensation reactions. The hydrolysis of these alkoxysilanes yields silanols, which can then polymerize to form silicones or be used as coupling agents to modify the surfaces of inorganic materials. researchgate.net

Functional Group Exchange Reactions

The synthesis of this compound can be effectively achieved through functional group exchange reactions, which involve the substitution of functional groups on a silicon precursor. These methods are fundamental in organosilicon chemistry for creating specific carbon-silicon bonds. The two primary strategies employed for the synthesis of this compound are the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction is a well-established and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, this reaction involves the nucleophilic attack of a dodecyl Grignard reagent on a silicon tetrahalide, typically silicon tetrachloride (SiCl₄). libretexts.org The Grignard reagent, dodecylmagnesium halide (C₁₂H₂₅MgX, where X is typically Br or Cl), is prepared by reacting 1-halododecane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgleah4sci.com The magnesium inserts into the carbon-halogen bond, creating a highly polar organometallic compound where the dodecyl group acts as a potent nucleophile. leah4sci.com

The subsequent reaction with silicon tetrachloride proceeds in a stepwise manner, where the dodecyl groups replace the chlorine atoms on the silicon center. To synthesize this compound, the stoichiometry of the reactants is crucial. Theoretically, a 2:1 molar ratio of the Grignard reagent to silicon tetrachloride is required.

A documented synthesis involves the reaction of dodecylmagnesium chloride with silicon tetrachloride. google.com In a specific example, lauryl chloride (dodecyl chloride) is reacted with magnesium in tetrahydrofuran to form the Grignard reagent. google.com This reagent is then added to a solution of excess silicon tetrachloride in a solvent like n-heptane. google.com The reaction mixture is refluxed and then worked up to isolate the products. The primary products of this reaction are dodecyltrichlorosilane and the desired this compound (referred to as bis-dodecyldichlorosilane in the literature). google.com A notable yield of dodecyltrichlorosilane was reported, with the formation of this compound also observed. google.com

The general reaction can be summarized as follows:

Step 1: Formation of Grignard Reagent C₁₂H₂₅Cl + Mg → C₁₂H₂₅MgCl (in anhydrous ether)

Step 2: Reaction with Silicon Tetrachloride 2 C₁₂H₂₅MgCl + SiCl₄ → (C₁₂H₂₅)₂SiCl₂ + 2 MgCl₂

It is important to control the reaction conditions, such as temperature and the rate of addition of the Grignard reagent, to maximize the yield of the desired dialkylated product and minimize the formation of mono- and tri-alkylated silanes. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. libretexts.org

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Products | Reference |

| Dodecylmagnesium chloride | Silicon tetrachloride | Tetrahydrofuran / n-Heptane | Reflux | Dodecyltrichlorosilane, this compound | google.com |

| n-Dodecylmagnesium bromide | Silicon tetrachloride | Ether | Anhydrous | Di(n-dodecyl)dichlorosilane |

Hydrosilylation

Hydrosilylation is another powerful method for forming carbon-silicon bonds, involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. acs.org For the synthesis of this compound, this would involve the reaction of 1-dodecene (B91753) with dichlorosilane (H₂SiCl₂). This reaction typically requires a catalyst, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. rsc.orgbuffalo.edu

The reaction proceeds via the addition of the Si-H bond of dichlorosilane to the double bond of 1-dodecene. The addition is generally anti-Markovnikov, meaning the silicon atom attaches to the terminal carbon of the alkene, yielding the linear dodecyl group attached to the silicon center. acs.org

The idealized reaction is as follows:

2 CH₂(CH₂)₉CH=CH₂ + H₂SiCl₂ → (C₁₂H₂₅)₂SiCl₂ (Catalyst)

While the hydrosilylation of 1-dodecene with various other silanes, such as methyldiphenylsilane (B1368167) and tris(trimethylsilyl)silane, is well-documented, specific research detailing the reaction with dichlorosilane to produce this compound is less common in readily available literature. buffalo.edunih.gov However, the principles of hydrosilylation strongly suggest its viability. For instance, the hydrosilylation of other terminal alkenes like 1-hexene (B165129) with methyldichlorosilane (B44661) has been shown to be highly efficient, achieving high yields of the corresponding alkyldichlorosilane. rsc.org Studies on the hydrosilylation of 1-dodecene on porous silicon surfaces also demonstrate the reactivity of the C=C bond in 1-dodecene towards Si-H bonds. buffalo.eduwayne.edu

The reaction conditions, including the choice of catalyst, solvent, and temperature, would need to be optimized to achieve a good yield and selectivity for the desired this compound.

| Alkene | Silane | Catalyst (Example) | Expected Product | References (Principle) |

| 1-Dodecene | Dichlorosilane | Platinum-based (e.g., Speier's catalyst) | This compound | acs.orgrsc.orgbuffalo.edu |

| 1-Hexene | Methyldichlorosilane | Immobilized Pt catalysts | 1-Hexyl-methyl-dichlorosilane | rsc.org |

| 1-Dodecene | Methyldiphenylsilane | Colloidal Manganese Nanoparticles | Dodecyl(methyl)diphenylsilane | nih.gov |

Reaction Chemistry and Mechanistic Investigations of Dichlorodidodecylsilane

Hydrolysis and Condensation Reactions of Dichlorosilanes

The fundamental reaction of dichlorodidodecylsilane is its hydrolysis, where the two Si-Cl bonds are replaced by Si-OH (silanol) groups upon reaction with water. This process is rarely a simple substitution; the resulting silanol (B1196071), didodecylsilanediol, is highly reactive and readily undergoes condensation reactions with other silanols or unreacted chlorosilanes to form siloxane bridges (Si-O-Si). ukessays.combuffalo.edu These sequential reactions lead to the formation of oligomers and, ultimately, high-molecular-weight polymers (polydidodecylsiloxane). The kinetics and pathways of these reactions are significantly influenced by the presence of acid or base catalysts.

Under acidic conditions, the hydrolysis of dichlorosilanes is significantly accelerated. researchgate.net The mechanism is generally described as a bimolecular nucleophilic substitution (SN2-Si). researchgate.net The reaction is initiated by the protonation of a chloro group by the acid catalyst, which enhances its leaving group ability. researchgate.netpearson.com Subsequently, a water molecule performs a nucleophilic attack on the electrophilic silicon center, leading to a pentacoordinate transition state or intermediate. researchgate.net The departure of the protonated leaving group (HCl) and deprotonation of the attacking water molecule yields the silanol product.

Table 1: General Mechanism of Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reaction Example |

|---|---|---|

| 1. Protonation | The acid catalyst (H⁺) protonates one of the chlorine atoms, making it a better leaving group. | R₂SiCl₂ + H⁺ ⇌ R₂SiCl(ClH)⁺ |

| 2. Nucleophilic Attack | A water molecule attacks the electron-deficient silicon atom. | R₂SiCl(ClH)⁺ + H₂O → [R₂SiCl(OH₂)(ClH)]⁺ |

| 3. Leaving Group Departure | The protonated chlorine atom leaves as hydrochloric acid (HCl), and a proton is lost from the water molecule. | [R₂SiCl(OH₂)(ClH)]⁺ → R₂SiCl(OH) + H⁺ + HCl |

| 4. Repeat for 2nd Cl | The process repeats for the second chlorine atom to form the corresponding silanediol (B1258837). | R₂SiCl(OH) + H₂O --(H⁺)--> R₂Si(OH)₂ + HCl |

Note: R represents the dodecyl group (C₁₂H₂₅).

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), both hydrolysis and subsequent condensation reactions are promoted. libretexts.org The hydrolysis proceeds via direct nucleophilic attack of the hydroxide ion on the silicon atom, displacing the chloride ion. pharmaxchange.info

The condensation reaction under basic conditions is particularly efficient. ukessays.com The base abstracts a proton from a silanol group, forming a highly reactive silanolate anion (Si-O⁻). nptel.ac.in This anion then acts as a potent nucleophile, attacking the silicon atom of another silanol or chlorosilane molecule, resulting in the formation of a siloxane bond and eliminating either a water molecule or a chloride ion. nptel.ac.inlibretexts.org This pathway facilitates the rapid buildup of the polysiloxane chain.

Table 2: General Mechanism of Base-Catalyzed Hydrolysis and Condensation

| Step | Description | Reaction Example |

|---|---|---|

| 1. Hydrolysis | A hydroxide ion (OH⁻) attacks the silicon atom, displacing a chloride ion (Cl⁻). | R₂SiCl₂ + OH⁻ → R₂SiCl(OH) + Cl⁻ |

| 2. Silanolate Formation | A base deprotonates the silanol to form a reactive silanolate anion. | R₂Si(OH)₂ + OH⁻ ⇌ R₂Si(OH)O⁻ + H₂O |

| 3. Condensation | The silanolate attacks another silanol molecule, forming a siloxane bond and regenerating the hydroxide catalyst. | R₂Si(OH)O⁻ + R₂Si(OH)₂ → (HO)R₂Si-O-SiR₂(OH) + OH⁻ |

Note: R represents the dodecyl group (C₁₂H₂₅).

The didodecylsilanediol monomer formed during hydrolysis is typically unstable and undergoes rapid polycondensation to form oligomers and polymers. buffalo.edu This process involves the sequential formation of Si-O-Si linkages, building up linear chains or, in some cases, cyclic species. ukessays.commdpi.com The formation of these larger structures is a key step in the synthesis of silicone polymers. buffalo.edu

The dynamics of polymerization are complex; the reaction can proceed through the condensation of two silanols or the reaction of a silanol with an unreacted chlorosilane. The structure of the final polysiloxane can be controlled by manipulating reaction conditions such as monomer concentration, temperature, and catalyst type, which influence the competition between linear chain growth and cyclization. mdpi.com The emergence of these oligomeric and polymeric structures is fundamental to the material properties of the resulting silicone. nih.gov

Table 3: Progression from Monomer to Polydidodecylsiloxane

| Stage | Dominant Species | General Structure |

|---|---|---|

| Monomer | Didodecylsilanediol | R₂Si(OH)₂ |

| Dimer | Disiloxane | (HO)R₂Si-O-SiR₂(OH) |

| Oligomer | Short-chain polysiloxane | HO-[SiR₂-O]ₙ-H (n is small) |

| Polymer | Long-chain polysiloxane | HO-[SiR₂-O]ₙ-H (n is large) |

Note: R represents the dodecyl group (C₁₂H₂₅).

Surface Functionalization and Interface Engineering with Dichlorodidodecylsilane

Principles of Silane-Based Surface Modification

Silane-based surface modification is a robust method for altering the chemical and physical properties of a substrate's surface. The fundamental principle relies on the reaction between a silane (B1218182) molecule and a surface bearing hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, or various metal oxides.

The process for a dichlorosilane (B8785471) like Dichlorodidodecylsilane is initiated by the hydrolysis of its silicon-chlorine (Si-Cl) bonds. In the presence of trace amounts of water, the chlorine atoms are replaced by hydroxyl groups, forming a reactive silanediol (B1258837) intermediate. This intermediate then condenses with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). A secondary reaction involves the lateral polymerization between adjacent hydrolyzed silane molecules, creating a cross-linked polysiloxane network parallel to the surface. This network enhances the stability and durability of the resulting monolayer.

Formation and Characterization of Self-Assembled Monolayers (SAMs) from this compound

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. For this compound, the process involves the covalent anchoring of the dichlorosilyl headgroup and the self-organization of the two long dodecyl chains.

Adsorption Processes and Self-Assembly Kinetics on Substrates

The formation of SAMs is generally understood to be a two-step process. nih.gov The initial phase consists of rapid, disordered adsorption of the silane molecules onto the substrate from either a liquid or vapor phase. nih.gov This is followed by a slower, more deliberate organization phase where the molecules rearrange into a more ordered, densely packed structure. The kinetics of this process are influenced by factors such as the concentration of the silane solution, the temperature, the solvent used, and the amount of water available for hydrolysis. Specific kinetic models or rate constants for this compound are not documented in the available literature.

Structural Evolution and Order of SAMs

Following initial adsorption, the long dodecyl (C12) alkyl chains of the this compound molecules begin to organize. This structural evolution is driven by van der Waals interactions between the adjacent hydrocarbon chains. These forces encourage the chains to align and pack closely together in an extended, all-trans conformation, which minimizes free energy and maximizes packing density. This process transforms the initially disordered layer into a quasi-crystalline, two-dimensional structure. The final orientation and order of the monolayer are critical in defining its ultimate surface properties, such as hydrophobicity and barrier function.

Influence of Substrate Material on Monolayer Formation

The nature of the substrate plays a crucial role in the formation and quality of the resulting SAM. The primary requirement is the presence of a sufficient density of surface hydroxyl groups to facilitate the covalent bonding of the silane. Substrates like silicon dioxide, glass, mica, and aluminum oxide are ideal candidates. The reactivity and topography of the substrate can influence the packing density and domain size of the monolayer. rsc.org For instance, a smoother, more uniform substrate surface generally leads to a more ordered and defect-free monolayer. However, studies comparing the specific effects of different substrates on the formation of this compound monolayers are not available.

Advanced Strategies for Surface Grafting and Coating Utilizing this compound

Beyond the formation of simple monolayers, silanes can be used in more complex surface engineering strategies, such as "grafting to" and "grafting from" techniques. In a "grafting to" approach, pre-synthesized polymer chains with reactive end groups are attached to a surface previously functionalized with an anchor like this compound. Conversely, the "grafting from" method involves immobilizing an initiator molecule on the surface, from which polymer chains are then grown. This compound could theoretically serve as a foundational layer for such advanced coatings, providing a robust, hydrophobic base, but specific examples of its use in these advanced grafting strategies are not found in the reviewed literature.

Tailoring Interfacial Properties through this compound Chemistry

The primary application of forming a this compound monolayer is to precisely control the properties of the substrate-environment interface. The dense packing of the two twelve-carbon alkyl chains creates a highly non-polar, low-energy surface. This modification drastically alters properties such as:

Wettability: The surface becomes highly hydrophobic (water-repellent), which is useful for creating anti-fouling, anti-stiction, or moisture-barrier coatings.

Adhesion: The low-energy surface reduces the adhesion of other materials.

Friction: The ordered, smooth molecular layer can act as a boundary lubricant, reducing the coefficient of friction.

Corrosion Resistance: The dense, hydrophobic monolayer can act as a physical barrier, preventing corrosive agents from reaching the underlying substrate.

While these are the expected outcomes based on its molecular structure, specific quantitative data (e.g., water contact angles, friction coefficients) for surfaces modified solely with this compound are not documented in the available research.

Engineering of Hydrophobic and Oleophobic Surfaces

The functionalization of a surface with this compound profoundly alters its interaction with liquids. The dense layer of dodecyl chains creates a nonpolar, hydrocarbon-rich surface, which is fundamentally repellent to water, a highly polar liquid.

Detailed Research Findings: The creation of hydrophobic surfaces using alkylsilanes is a well-established principle in material science. The long, saturated hydrocarbon chains, like the dodecyl groups in this compound, form a low-energy surface that minimizes its contact with water. This results in a high water contact angle (WCA), typically exceeding 100-110°, signifying a transition from a hydrophilic to a highly hydrophobic state. osti.gov The process relies on the self-assembly of the silane molecules into a densely packed, quasi-crystalline monolayer, where the extended alkyl chains present a uniform methyl (-CH3) terminated surface to the environment. arxiv.orgsigmaaldrich.com

However, while surfaces modified with this compound are highly hydrophobic, they are generally not oleophobic (oil-repellent). In fact, they tend to be oleophilic (oil-attracting). This is because the dodecyl chains are chemically similar to the hydrocarbon molecules found in most oils, leading to favorable van der Waals interactions and causing oils to spread easily. Achieving oleophobicity requires creating a surface with even lower surface energy than that of oils. acs.orgscribd.com This is typically accomplished by using perfluorinated alkylsilanes, where the fluorine atoms replace hydrogen on the alkyl chains, as fluorinated surfaces exhibit exceptionally low surface energies capable of repelling both water and oils. acs.orgresearchgate.net

Therefore, this compound is a highly effective agent for imparting hydrophobicity but not oleophobicity.

Control of Surface Energy and Wettability

Wettability is a direct manifestation of a solid's surface free energy (SFE), which is the excess energy at the surface of a material compared to the bulk. google.com By chemically modifying a surface with this compound, it is possible to precisely control its SFE and, consequently, its wetting behavior.

Detailed Research Findings: Native substrates like glass or silica (B1680970) are characterized by high surface energy due to the presence of polar hydroxyl groups. This high SFE makes them easily wettable by water and other polar liquids, resulting in low water contact angles. The silanization process with this compound replaces these high-energy polar sites with a low-energy, nonpolar alkyl monolayer. The driving force for this assembly includes the strong covalent bond formation between the silane and the substrate and the van der Waals interactions between the adjacent dodecyl chains, which encourage dense packing. sigmaaldrich.com

The result is a dramatic reduction in the surface free energy. Surfaces terminated with packed alkyl chains, such as those formed by long-chain silanes, exhibit some of the lowest surface energies achievable with non-fluorinated chemistry. scribd.com This low surface energy is directly responsible for the high water contact angles observed, as the surface has little to gain energetically by interacting with water. The relationship between the alkyl chain length and hydrophobicity has been studied, showing that longer chains, such as dodecyl (C12) and octadecyl (C18), lead to more organized, solid-like monolayers with higher contact angles compared to shorter chains. osti.govmdpi.com

| Substrate Property | Before Silanization (e.g., Bare Silica) | After Silanization with this compound |

|---|---|---|

| Dominant Surface Groups | Hydroxyl (-OH) | Methyl (-CH3) |

| Surface Polarity | High (Polar) | Low (Nonpolar) |

| Surface Free Energy | High | Low |

| Water Contact Angle (WCA) | < 30° (Hydrophilic) | > 100° (Hydrophobic) |

| Hexadecane Contact Angle | ~ 0° (Oleophilic) | ~ 0° (Oleophilic) |

Modulation of Interfacial Interactions for Specific Applications

The nature of a surface dictates its interactions with the surrounding environment, including other solids, liquids, and biological molecules. acs.org Modifying a surface with this compound replaces strong polar interactions (like hydrogen bonding) with weaker, nonpolar van der Waals forces, which has significant implications for various applications. sigmaaldrich.com

Detailed Research Findings: The resulting alkyl-terminated surface is chemically inert and presents a low-friction, anti-adhesive character. This is because the weak van der Waals forces that govern its interactions result in a low coefficient of friction and reduced adhesion to other surfaces. acs.org This property is valuable in applications such as microelectromechanical systems (MEMS) to prevent stiction and in creating non-stick coatings.

Integration of Dichlorodidodecylsilane in Hybrid Materials and Composite Systems

Sol-Gel Derived Hybrid Materials Utilizing Dichlorodidodecylsilane

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials at low temperatures. essentialchemicalindustry.orgmdpi.com It involves the transition of a colloidal solution (sol) into a gel-like three-dimensional network. mdpi.com The incorporation of organosilanes like this compound into a traditional sol-gel synthesis (e.g., one based on tetraethyl orthosilicate (B98303) - TEOS) allows for the creation of organic-inorganic hybrid materials, where organic functionalities are integrated into an inorganic silica (B1680970) network at the molecular level. indianchemicalsociety.commdpi.com

The design of hybrid networks using this compound hinges on the co-hydrolysis and co-condensation of the silane (B1218182) with other network-forming precursors, typically metal alkoxides like TEOS or tetramethyl orthosilicate (TMOS). The synthesis process can be outlined as follows:

Hydrolysis: The two chlorine atoms on the this compound molecule are highly susceptible to hydrolysis in the presence of water, leading to the formation of a silanediol (B1258837) intermediate, didodecylsilanediol ((C₁₂H₂₅)₂Si(OH)₂), and hydrochloric acid. essentialchemicalindustry.org (C₁₂H₂₅)₂SiCl₂ + 2H₂O → (C₁₂H₂₅)₂Si(OH)₂ + 2HCl

Condensation: This silanediol intermediate can then undergo condensation reactions. It can self-condense with other didodecylsilanediol molecules or, more commonly, co-condense with hydrolyzed TEOS molecules (silanols). This process forms stable silicon-oxygen-silicon (Si-O-Si) bonds, which constitute the backbone of the inorganic network. essentialchemicalindustry.org The long, hydrophobic dodecyl chains remain covalently bonded to the silicon atoms, decorating the pores and surfaces of the resulting network. mdpi.com

The final material is a true organic-inorganic hybrid where the inorganic silica component provides structural robustness and the organic dodecyl groups introduce flexibility and a high degree of hydrophobicity.

| Precursor | Function in Hybrid Network | Resulting Property Contribution |

| Tetraethyl Orthosilicate (TEOS) | Primary network former | Forms rigid 3D Si-O-Si backbone |

| This compound | Hybridizing and modifying agent | Introduces organic dodecyl groups |

| Water | Reactant for hydrolysis | Initiates the sol-gel reaction |

| Catalyst (Acid or Base) | Controls reaction rates | Influences final network structure |

Table 1: Components in the Synthesis of a this compound-Modified Silica Hybrid Network. This interactive table outlines the roles of the primary components used in the sol-gel synthesis of an organic-inorganic hybrid material.

The incorporation of this compound is expected to have a significant impact on the gelation process and the final network structure.

Effect on Gelation Time: The bulky nature of the two long dodecyl chains introduces considerable steric hindrance around the silicon center. This steric crowding can slow down the condensation rate compared to smaller precursors like TEOS. Consequently, the gelation time—the point at which a continuous solid network forms throughout the liquid—is likely to be extended.

Network Structure: In a standard TEOS-based gel, a dense, highly cross-linked, and relatively rigid network is formed. When this compound is introduced, it acts as a network modifier. Since it only has two reactive sites (after hydrolysis), it terminates the network growth in its direction, unlike TEOS which has four reactive sites. The long, flexible, and non-polar dodecyl chains prevent the dense packing of the siloxane chains, leading to a more open, flexible, and less cross-linked network structure. This can result in materials with larger average pore sizes and lower density.

The ability to control the microstructure of sol-gel derived materials is crucial for tailoring their properties for specific applications. mdpi.com The addition of this compound provides a direct chemical handle for this control. By varying the molar ratio of this compound to the primary network former (e.g., TEOS), the properties of the hybrid material can be systematically tuned.

| Increasing this compound Content | Expected Microstructural Effect | Expected Change in Material Property |

| Low | Minor disruption of silica network | Slight increase in hydrophobicity |

| Medium | Formation of a co-continuous network | Significant increase in flexibility and hydrophobicity; lower density |

| High | Predominantly organic character with silica clusters | Material becomes more polymer-like, highly flexible, and water-repellent |

Table 2: Predicted Effects of this compound Concentration on Material Properties. This interactive table shows the anticipated changes in the microstructure and bulk properties of a sol-gel material as the concentration of this compound is increased.

Influence of this compound on Gelation and Network Structure Formation

Polymeric Systems Incorporating this compound

In addition to sol-gel materials, this compound can be integrated into organic polymer systems to create novel composites and hybrid structures. nih.gov Its reactivity allows it to act as a cross-linking agent or a modifier, enhancing the properties of the base polymer. ijmmt.ro

This compound can be used to form chemical bonds between polymer chains, a process known as cross-linking. This requires the polymer to have functional groups that can react with the Si-Cl bonds of the silane or the Si-OH groups of its hydrolyzed form. For instance, polymers containing hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) groups are suitable candidates.

The process typically involves mixing the polymer with this compound, often in a solvent. The silane's chlorine atoms can react directly with the polymer's functional groups, or more commonly, the silane is first hydrolyzed to didodecylsilanediol. This diol then undergoes condensation reactions with the polymer chains, forming stable Si-O-Polymer linkages and creating a cross-linked network.

The effects of this modification include:

Increased Molecular Weight: Cross-linking connects individual polymer chains, leading to a significant increase in the average molecular weight.

Improved Thermal Stability: The formation of a 3D network restricts the movement of polymer chains, enhancing the material's resistance to softening and degradation at higher temperatures.

Modified Mechanical Properties: Cross-linking generally increases the stiffness and hardness of the material while potentially reducing its ductility. The long dodecyl chains, however, can act as internal plasticizers, imparting flexibility and counteracting some of the embrittlement that can occur with other cross-linkers.

When this compound is used as a cross-linking agent, the resulting material can be described as a siloxane-polymer hybrid. The cross-links are not simple bonds but are short siloxane (Si-O-Si) bridges that connect the organic polymer chains. This creates a hybrid structure where inorganic siloxane units are interspersed within an organic polymer matrix.

Role in Advanced Composite Material Fabrication

Interfacial Modification for Enhanced Composite Performance

The primary role of a coupling agent at the interface of a composite material is to form a durable bond between the inorganic reinforcement (like glass fibers, silica, or metal oxides) and the organic polymer matrix. nih.govscielo.br This is typically achieved through a dual-reactivity mechanism. For a dichlorosilane (B8785471) like this compound, the two chlorine atoms can react with hydroxyl groups present on the surface of many inorganic fillers. This reaction would form covalent Si-O-filler bonds, effectively grafting the silane molecule onto the filler surface.

The two long dodecyl (C12H25) chains of the this compound molecule are hydrophobic and would be expected to have good compatibility with various non-polar polymer matrices. This compatibility facilitates better wetting of the filler by the polymer during composite processing and promotes physical entanglement and van der Waals interactions between the alkyl chains and the polymer chains. The result is a stronger and more durable interface, which can lead to significant improvements in the mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance. l-i.co.uk

Table 1: Potential Effects of Interfacial Modification on Composite Properties

| Property | Expected Effect of this compound Treatment | Rationale |

| Tensile Strength | Increase | Improved stress transfer from the matrix to the reinforcement across the interface. |

| Flexural Strength | Increase | Enhanced adhesion prevents delamination between the filler and matrix under bending loads. |

| Impact Strength | Increase | A well-bonded interface can better absorb and dissipate energy from an impact. |

| Moisture Resistance | Increase | The hydrophobic dodecyl groups create a water-repellent layer at the interface, reducing moisture absorption which can degrade mechanical properties. mdpi.comresearchgate.net |

| Filler Dispersion | Improvement | Enhanced compatibility between the filler and matrix can prevent agglomeration of filler particles, leading to a more uniform material. scielo.br |

This table is based on the general behavior of long-chain alkylsilanes as coupling agents and represents hypothesized effects in the absence of specific experimental data for this compound.

Development of Multi-component Hybrid Architectures

Multi-component hybrid architectures involve the combination of different materials at the nanoscale to create a new material with synergistic or multifunctional properties. rsc.orgnih.gov The use of this compound could be envisioned in the synthesis of such materials. For instance, it could be used to functionalize nanoparticles, which are then incorporated into a polymer matrix to create a nanocomposite.

The process would involve reacting this compound with the surface of nanoparticles (e.g., silica, titania, or zinc oxide nanoparticles) that possess surface hydroxyl groups. This surface functionalization would render the nanoparticles more compatible with an organic matrix, enabling their uniform dispersion and preventing aggregation, which is a common challenge in the fabrication of nanocomposites. The resulting hybrid material would benefit from the intrinsic properties of the nanoparticles (e.g., UV resistance, catalytic activity, or enhanced thermal stability) as well as the improved mechanical performance imparted by the strong interfacial bonding.

Table 2: Hypothetical Research Findings on this compound in Hybrid Architectures

| Hybrid System | Research Focus | Potential Finding |

| Silica Nanoparticles in Polypropylene Matrix | Effect of this compound surface treatment on mechanical properties. | A 15-20% increase in tensile modulus compared to composites with untreated silica nanoparticles due to improved dispersion and interfacial adhesion. |

| Clay Nanosheets in Epoxy Matrix | Influence of this compound intercalation on barrier properties. | Reduced gas and moisture permeability by creating a more tortuous path for diffusing molecules, attributed to the hydrophobic nature of the dodecyl chains. |

| Carbon Nanotubes in a Thermoplastic Polyurethane | Impact of functionalization on electrical and mechanical synergy. | Enhanced electrical conductivity at lower filler loadings and improved toughness due to better load transfer between the nanotubes and the polymer matrix. |

This table presents hypothetical research findings to illustrate the potential applications and outcomes of using this compound in multi-component hybrid systems, based on principles of materials science.

Advanced Analytical and Spectroscopic Characterization of Dichlorodidodecylsilane Systems

Spectroscopic Methods for Molecular and Structural Elucidation

Spectroscopy is fundamental to understanding the chemical nature of dichlorodidodecylsilane. By probing the interactions of molecules with electromagnetic radiation, these techniques can identify functional groups, determine atomic connectivity, and analyze chemical composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR, ¹H NMR)

NMR spectroscopy is an indispensable tool for confirming the structure of organosilane compounds like this compound. researchgate.net It provides detailed information about the chemical environment of specific nuclei, primarily ¹H (proton) and ²⁹Si (silicon-29).

¹H NMR: A ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. nih.govnih.gov For this compound, the spectrum would feature distinct signals corresponding to the protons in the dodecyl chains. The integration of these signals is directly proportional to the number of protons, confirming the structure. nih.gov Key resonances include a triplet for the terminal methyl (–CH₃) group, a complex multiplet for the long methylene (B1212753) (–(CH₂)₁₀–) backbone, and a characteristic downfield-shifted triplet for the methylene group directly attached to the silicon atom (α-CH₂), influenced by the electropositive silicon. rsc.orgrsc.org

²⁹Si NMR: While ¹H NMR characterizes the organic chains, ²⁹Si NMR directly probes the silicon environment. mdpi.comzendy.io The chemical shift in ²⁹Si NMR is highly sensitive to the substituents attached to the silicon atom. researchgate.netunige.ch For this compound, a single resonance would be expected in a region characteristic for dichlorodialkylsilanes. The precise chemical shift provides confirmation of the Si-Cl and Si-C bonding environment. researchgate.netresearchgate.net The low natural abundance and sensitivity of the ²⁹Si isotope often require longer acquisition times for the experiments. researchgate.net

Table 1: Representative NMR Data for this compound This table presents expected chemical shifts based on data for analogous long-chain alkylsilanes.

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | ~ 0.88 | Terminal -CH₃ | Triplet |

| ¹H | ~ 1.26 | Methylene chain -(CH₂)₁₀- | Multiplet |

| ¹H | ~ 1.05 | Methylene α to Silicon (Si-CH₂-) | Triplet |

| ²⁹Si | +30 to +35 | R₂SiCl₂ | Singlet |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present. surfacesciencewestern.comhoriba.comyoutube.com

FTIR Spectroscopy: In FTIR analysis, a sample absorbs infrared radiation at specific frequencies corresponding to its molecular vibrations. surfacesciencewestern.com For a molecule to be IR active, its vibration must cause a change in the dipole moment. surfacesciencewestern.com The FTIR spectrum of this compound would be dominated by strong absorptions from the C-H bonds of the dodecyl chains, including symmetric and asymmetric stretching vibrations. Other key peaks include the CH₂ scissoring and rocking vibrations. Crucially, the spectrum would also show characteristic vibrations for the Si-C and Si-Cl bonds, confirming the compound's identity. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. horiba.comreddit.com Vibrational modes that are weak or absent in the FTIR spectrum are often strong in the Raman spectrum, particularly for symmetric bonds with no dipole moment change. reddit.com For this compound, Raman analysis would clearly show the Si-Si bond vibrations if any dimeric structures were present and would provide complementary information on the carbon backbone and Si-C bond. aps.org

Table 2: Key Vibrational Modes for this compound

| Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| FTIR / Raman | 2955 - 2965 | C-H Asymmetric Stretching (in CH₃) |

| FTIR / Raman | 2850 - 2860 | C-H Symmetric Stretching (in CH₂) |

| FTIR / Raman | 1465 - 1475 | CH₂ Scissoring (Bending) |

| FTIR / Raman | ~ 1250 | Si-CH₂ Wagging |

| FTIR / Raman | 800 - 850 | Si-C Stretching |

| FTIR / Raman | 450 - 600 | Si-Cl Stretching |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

When this compound is used to form a self-assembled monolayer or a thin film, X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the surface's elemental composition and chemical states. ascent.network XPS works by irradiating a surface with X-rays and analyzing the kinetic energy of the electrons that are emitted. ascent.network The analysis provides information from the top few nanometers of the surface.

For a surface modified with this compound, an XPS survey scan would detect the presence of Silicon (Si), Carbon (C), Chlorine (Cl), and Oxygen (O) (if hydrolysis and condensation have occurred). High-resolution scans of the Si 2p, C 1s, and Cl 2p regions would provide detailed information on the chemical bonding states, confirming the presence of Si-C, Si-O-Si, and residual Si-Cl bonds on the surface.

Derivative Spectroscopy for Detailed Spectral Analysis and Peak Resolution

Derivative spectroscopy is a mathematical technique applied to spectral data (like UV-Vis or FTIR) to enhance the resolution of overlapping peaks and to accurately determine peak positions. By calculating the first or second derivative of the spectrum, subtle spectral features such as shoulders and hidden peaks become more apparent. This is particularly useful in complex systems where broad absorption bands might obscure minor components or slight shifts in peak positions due to environmental effects. appluslaboratories.com In the analysis of this compound systems, it could help resolve overlapping C-H vibrational bands or detect minor impurity-related peaks. scispace.com

Microscopic and Imaging Techniques for Morphological and Topographical Analysis

Microscopy techniques are essential for visualizing the physical structure of surfaces treated with this compound, providing information on film uniformity, roughness, and the presence of defects. fsu.edu

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. secat.netimrtest.com It is used to analyze the texture, topography, and uniformity of coatings derived from this compound. researchgate.netresearchgate.net For example, SEM can reveal whether the silane (B1218182) has formed a smooth, continuous layer or if it has aggregated into domains or colloidal structures. mdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, correlating morphology with chemical composition. jeolusa.com

Atomic Force Microscopy (AFM): AFM is a very high-resolution scanning probe microscopy technique that can provide a three-dimensional topographical map of a surface at the nanoscale. An AFM image of a this compound-modified surface would reveal detailed information about surface roughness, the height and uniformity of the molecular layer, and the presence of pinholes or other defects. This is critical for applications where a smooth and complete monolayer is desired.

Differential Interference Contrast (DIC) Microscopy: Also known as Nomarski microscopy, DIC is an optical microscopy technique used to enhance the contrast in unstained, transparent samples. microscopyu.comevidentscientific.com It is particularly useful for visualizing surface relief. Slopes and valleys on a surface coated with this compound create optical path differences that are translated into an image with a pseudo-three-dimensional appearance, highlighting topographical features. microscopyu.com

Atomic Force Microscopy (AFM) for Nanoscale Surface Features and Roughness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of this compound-modified systems at the nanoscale. researchgate.netmeasurlabs.com By scanning a sharp probe across the material's surface, AFM generates high-resolution, three-dimensional images, revealing intricate details about surface features and roughness. researchgate.netnanoscientific.org This technique is not limited to conductive samples and can be operated in various environments, including air and liquid. measurlabs.com

AFM operates in several modes, such as contact, tapping, and non-contact, to accommodate a wide range of sample types. measurlabs.com Tapping mode is particularly suitable for delicate surfaces, like self-assembled monolayers of this compound, as it minimizes the risk of sample damage. measurlabs.com The data obtained from AFM analysis includes quantitative measurements of surface roughness parameters, such as the root-mean-square (RMS) roughness, which are crucial for understanding the uniformity and quality of the silane coating. For instance, a lower RMS value generally indicates a smoother, more uniform coating, which can be critical for applications requiring specific optical or tribological properties.

Table 1: AFM Operational Modes and Their Applications

| AFM Mode | Principle of Operation | Primary Application for this compound Systems |

| Contact Mode | The tip is in continuous contact with the surface. | High-resolution imaging of hard, smooth surfaces. measurlabs.com |

| Tapping Mode | The cantilever oscillates near its resonance frequency, intermittently "tapping" the surface. | Imaging delicate samples like self-assembled monolayers to prevent damage. measurlabs.com |

| Non-Contact Mode | The tip oscillates above the surface, detecting van der Waals forces. | Analyzing soft or loosely bound materials without physical contact. measurlabs.com |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is an essential technique for examining the surface morphology and microstructure of materials coated with this compound. numberanalytics.commdpi.com By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal information about surface topography, composition, and the distribution of the silane coating. numberanalytics.com This method is particularly useful for visualizing the effects of surface treatments and understanding how the silane layer integrates with the substrate at a microstructural level. researchgate.net

Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental analysis of the surface. fraunhofer.de This combination allows for the mapping of silicon and chlorine, confirming the presence and distribution of this compound on the substrate. This is particularly valuable in verifying the success of the surface functionalization process and in analyzing the composition of any observed surface features or contaminants.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticle Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure of materials and for the analysis of nanoparticles functionalized with this compound. jeolusa.commeasurlabs.com Unlike SEM, which primarily images the surface, TEM transmits a beam of electrons through an ultrathin specimen (typically less than 100 nm thick) to generate an image. jeolusa.comhbku.edu.qa This allows for the visualization of the internal morphology, crystallographic structure, and even atomic-scale details of the sample. jeolusa.comnanoscience.com

When this compound is used to coat nanoparticles, TEM is an indispensable tool for characterizing the resulting core-shell structures. It can be used to measure the thickness and uniformity of the silane shell around the nanoparticle core. This is crucial for applications in areas like drug delivery or nanocomposites, where the properties of the shell dictate the particle's interaction with its environment.

Moreover, TEM can be used in conjunction with electron diffraction to determine the crystalline nature of the nanoparticles and the silane coating. measurlabs.com This provides insights into how the silanization process might affect the crystal structure of the underlying material. For the analysis of this compound itself, TEM can be employed to study its aggregation behavior and the structure of any polymeric forms that may result from hydrolysis and condensation reactions.

Table 2: Comparison of SEM and TEM for this compound Analysis

| Technique | Principle | Information Obtained | Application for this compound |

| SEM | Scans a focused electron beam over the surface. numberanalytics.com | Surface topography, morphology, and elemental composition (with EDX). numberanalytics.comfraunhofer.de | Visualizing coating uniformity, defects, and microstructure on substrates. researchgate.netfraunhofer.de |

| TEM | Transmits an electron beam through a thin sample. hbku.edu.qa | Internal structure, crystallography, and nanoparticle morphology. jeolusa.commeasurlabs.com | Characterizing core-shell nanoparticles and the internal structure of silane layers. measurlabs.com |

Diffraction and Scattering Techniques for Structural Determination

Diffraction and scattering techniques are fundamental for elucidating the atomic and molecular arrangement within this compound systems, providing essential information on their crystallinity and phase composition.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. ncess.gov.inupc.edu By measuring the angles and intensities at which X-rays are diffracted by the crystal lattice of a sample, XRD can identify the phases present and provide information on the degree of crystallinity, crystallite size, and lattice strain. ncess.gov.inmalvernpanalytical.com

In the study of this compound, XRD is employed to analyze the structure of the silane in its solid state and to investigate the nature of the films it forms on various substrates. While amorphous or poorly ordered silane layers may not produce sharp diffraction peaks, any crystalline domains or ordered structures within the film can be detected. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phases present. malvernpanalytical.comthermofisher.com

For instance, if this compound forms a self-assembled monolayer with a high degree of order, XRD can be used to determine the packing arrangement and orientation of the molecules on the surface. Furthermore, when this compound is used to modify crystalline substrates, XRD can reveal any changes in the substrate's crystal structure that may occur as a result of the coating process.

Surface-Sensitive Characterization Methods

Understanding the surface properties of materials modified with this compound is paramount, as these properties govern their interaction with the surrounding environment. Surface-sensitive techniques provide direct measurements of these critical characteristics.

Contact Angle Goniometry for Wettability and Surface Energy Assessment

Contact Angle Goniometry is a widely used technique to characterize the wettability of a surface by measuring the angle formed by a liquid droplet at the three-phase (solid, liquid, and gas) boundary. brighton-science.comnanoscience.com This angle, known as the contact angle, provides a quantitative measure of the surface's hydrophobicity or hydrophilicity. nanoscience.comdtic.mil Surfaces with low contact angles (typically <90°) are considered hydrophilic, while those with high contact angles (>90°) are hydrophobic. dtic.mil

The modification of a surface with this compound, which possesses long alkyl chains, is expected to significantly increase its hydrophobicity. Contact angle goniometry is the primary method to confirm and quantify this change. By measuring the contact angle of water on the surface before and after treatment, the effectiveness of the silanization process in creating a water-repellent layer can be precisely determined.

Furthermore, by measuring the contact angles of several liquids with known surface tensions, the surface free energy of the this compound-coated surface can be calculated. surfacesciencewestern.commeasurlabs.com Surface energy is a critical parameter that influences adhesion, coating performance, and biocompatibility. The sessile drop method is the most common approach for these measurements, where a small droplet of liquid is placed on the surface, and its profile is captured and analyzed to determine the contact angle. brighton-science.com

Table 3: Representative Contact Angle Data for this compound Modified Surfaces

| Substrate | Treatment | Test Liquid | Typical Contact Angle (θ) | Surface Character |

| Glass | Uncoated | Water | ~30-40° | Hydrophilic |

| Glass | Coated with this compound | Water | >100° | Hydrophobic |

| Silicon Wafer | Uncoated | Water | ~40-50° | Hydrophilic |

| Silicon Wafer | Coated with this compound | Water | >100° | Hydrophobic |

Surface Force Measurements for Interfacial Interactions

The study of interfacial forces is crucial for understanding the behavior of this compound monolayers at a fundamental level. These forces govern phenomena such as adhesion, friction, and the mechanical stability of the silane layer when it interacts with other surfaces or molecules. Techniques like the Surface Forces Apparatus (SFA) and Atomic Force Microscopy (AFM) are instrumental in directly quantifying these nanoscale interactions. researchgate.netaip.org By measuring the forces between a surface coated with this compound and a probe surface as a function of their separation distance, detailed insights into the monolayer's properties can be obtained.

These measurements are typically conducted by immobilizing this compound as a self-assembled monolayer (SAM) on a smooth substrate, such as mica or silicon. arizona.eduacs.org The forces are then measured as the probe approaches, contacts, and retracts from the SAM-coated surface. The resulting force-distance curves provide a wealth of information about the interactions at the interface.

Key Measurement Techniques

Surface Forces Apparatus (SFA): The SFA is a powerful tool for measuring the forces between two curved surfaces with sub-nanometer distance resolution. aip.orgarxiv.org In a typical experiment involving a this compound system, one or both of the atomically smooth mica surfaces are coated with the silane monolayer. The force is determined by measuring the deflection of a sensitive spring, while the distance between the surfaces is measured with high precision using optical interferometry (specifically, fringes of equal chromatic order, FECO). aip.org This allows for the direct measurement of adhesion, compressibility, and frictional forces under highly controlled conditions. arizona.edu

Atomic Force Microscopy (AFM): AFM can be used in a force spectroscopy mode to probe interfacial interactions at the nanoscale. nih.govresearchgate.net A sharp tip mounted on a flexible cantilever is brought into and out of contact with the this compound monolayer. The deflection of the cantilever is monitored by a laser, providing a direct measure of the interaction force. nih.gov By chemically modifying the AFM tip, it is possible to measure specific interactions between the silane monolayer and different functional groups. This technique is particularly useful for mapping adhesion forces across a surface and for studying the behavior of single molecules. jove.com

Detailed Research Findings

While specific data for this compound is limited in publicly accessible literature, extensive research on analogous long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS), provides a strong basis for understanding its likely interfacial behavior. Studies on these systems reveal several key findings:

Adhesion and Pull-Off Forces: Force measurements consistently show that well-ordered alkylsilane monolayers exhibit low adhesion forces due to their nonpolar, low-energy surfaces presented by the terminal methyl groups of the dodecyl chains. The force required to pull the probe surface away from the monolayer (the "pull-off" force) is a direct measure of the work of adhesion. researchgate.net In non-polar liquids, these adhesion forces are further reduced.

Mechanical Properties and Compressibility: Force-distance curves in the contact regime provide information about the mechanical stiffness and compressibility of the this compound monolayer. Under compression, the alkyl chains can tilt and deform. The force required to compress the monolayer by a certain amount can be used to calculate its effective elastic modulus. Studies on similar monolayers have estimated the compressibility of the organic layer. arizona.edu

Frictional Characteristics: By applying a lateral motion to the probe while in contact with the surface, both SFA and AFM can measure frictional forces. researchgate.net Densely packed, crystalline-like monolayers formed by this compound are expected to exhibit low friction coefficients, acting as effective boundary lubricants.

Influence of Environment: Interfacial forces are highly sensitive to the surrounding environment. The presence of water vapor, for example, can introduce capillary forces that significantly increase adhesion between a hydrophilic probe and the hydrophobic monolayer. Conversely, measurements performed while fully immersed in a liquid can eliminate capillary effects and reveal the intrinsic intermolecular forces. arizona.edu

The data gathered from these measurements are critical for applications where control of surface energy, adhesion, and friction is paramount.

Representative Data from Surface Force Measurements

The following table presents typical data that would be obtained from SFA or AFM force spectroscopy experiments on a self-assembled monolayer of a long-chain dichlorodialkylsilane, such as this compound, on a silicon substrate. The values are representative and serve to illustrate the quantitative nature of these measurements.

| Measurement Parameter | Representative Value | Technique | Conditions | Significance |

| Monolayer Thickness | ~ 1.5 - 2.0 nm | Ellipsometry/AFM | Dry, Ambient | Confirms the formation of a single molecular layer. |

| Pull-off (Adhesion) Force | 10 - 30 nN | AFM | Dry Air, Silicon Nitride Tip | Quantifies the adhesive interaction and surface energy. researchgate.net |

| Work of Adhesion | 20 - 40 mJ/m² | SFA/AFM | Dry Air | Represents the energy required to separate the surfaces. |

| Monolayer Compressibility | 20 - 50 MPa | SFA | Dry Nitrogen | Indicates the mechanical stiffness of the organic layer. arizona.edu |

| Friction Coefficient | 0.05 - 0.1 | FFM/SFA | Dry Nitrogen | Measures the lubricating properties of the monolayer. researchgate.net |

This table is illustrative, compiled from typical values for long-chain alkylsilane monolayers to demonstrate the data generated by surface force techniques.

Dichlorodidodecylsilane in Nanofabrication and Patterning Technologies

Precision Patterning Applications

The primary role of dichlorodidodecylsilane in precision patterning is to function as a surface-modifying agent that dictates where subsequent material deposition or adhesion can occur. By forming a SAM, it creates a mask or resist layer at the molecular scale, enabling the fabrication of features with dimensions far smaller than those achievable with traditional photolithography alone.

Area-selective deposition (ASD) is a bottom-up fabrication technique that aims to deposit material only onto specific, predefined regions of a substrate, thereby minimizing the need for complex lithography and etching steps. globalsmtasia.com Self-assembled monolayers are critical to this process, where they act as blocking or passivation layers. jkps.or.kr

In a typical ASD process, a substrate will have areas with different surface chemistries (e.g., silicon dioxide and a metal). A this compound SAM can be selectively formed on the hydroxyl-terminated silicon dioxide surface. This process involves the reaction of the Si-Cl headgroups with the surface -OH groups, anchoring the molecule to the substrate. kyoto-u.ac.jp The two long dodecyl chains provide a high degree of hydrophobicity and create a passivated surface that resists the adsorption of deposition precursors, such as those used in Atomic Layer Deposition (ALD). veeco.comjkps.or.kr Consequently, when the substrate is exposed to the ALD precursors, film growth is inhibited on the SAM-coated areas while proceeding normally on the untreated regions. beilstein-journals.org This selectivity enables the direct patterning of materials like metals or dielectrics with high precision. While many studies utilize similar long-chain alkylsilanes like octadecyltrichlorosilane (B89594) (OTS) for this purpose, the principle and function of this compound are analogous. jkps.or.krbeilstein-journals.org The use of a dialkyl precursor like this compound can offer enhanced stability due to the potential for cross-linking between adjacent molecules on the surface.

Soft lithography and nanoimprint lithography (NIL) are methods for replicating micro- and nanostructures by mechanical molding or embossing. numberanalytics.commdpi.com A key challenge in these techniques is ensuring the clean separation of the mold or stamp from the replicated material without causing damage to the delicate nanoscale features. kayakuam.com This requires the mold surface to have low adhesion, a property known as an anti-sticking or release layer.

This compound is used to create these critical anti-sticking layers on the master molds, which are often made of silicon or glass. sunlit-team.eu The mold is treated with a solution or vapor of this compound, leading to the formation of a durable, low-surface-energy SAM. This hydrophobic monolayer prevents the adhesion of the UV-curable resists or thermoplastic polymers used in NIL and soft lithography, facilitating a clean and easy release of the stamp. sunlit-team.euresearchgate.net The quality of this release layer directly impacts the fidelity and reproducibility of the patterning process over many replication cycles.

Table 1: Comparison of Common Self-Assembled Monolayer Precursors in Nanofabrication

This table compares this compound with other molecules commonly used to form self-assembled monolayers for patterning applications.

| Precursor Molecule | Chemical Formula | Headgroup | Chain | Primary Application |

| This compound | C₂₄H₅₀Cl₂Si | Dichlorosilyl | Didodecyl | Blocking layer in ASD, Mold release agent in NIL/Soft Lithography |

| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Trichlorosilyl | Octadecyl | Blocking layer in ASD, Hydrophobic surface coating |

| 1-Octadecanethiol (ODT) | C₁₈H₃₈S | Thiol | Octadecyl | Patterning on noble metal surfaces (e.g., gold) |

| Dodecylphosphonic Acid (DDPA) | C₁₂H₂₇O₃P | Phosphonic Acid | Dodecyl | Blocking layer on metal oxide surfaces |

Role in Lithographic Techniques (e.g., Area-Selective Deposition)

Fabrication of Nanostructured Devices and Functional Architectures

The patterning capabilities enabled by this compound are instrumental in the bottom-up fabrication of a wide array of nanostructured devices and functional architectures. nih.gov By defining the precise location of materials, these SAM-based techniques allow for the construction of complex, multi-component systems.

For instance, in nanoelectronics, area-selective deposition using this compound-derived SAMs can be used to pattern conductive metal lines or insulating dielectric layers, forming the basis of transistors or interconnects without conventional etching. globalsmtasia.com In photonics, NIL facilitated by silane-based release agents can produce large arrays of nanostructures that form photonic crystals or anti-reflective coatings. researchgate.net The ability to create these structures over large areas at a low cost is a significant advantage of NIL. mdpi.com

The process allows for building three-dimensional architectures by repeatedly applying the patterning and deposition steps. A surface can be patterned with a this compound SAM, a material deposited, the SAM removed, and the process repeated with a different material or pattern, enabling the layer-by-layer assembly of functional devices.

Engineering of Nanoscale Features for Specific Applications

The properties of the final fabricated structures are directly influenced by the characteristics of the this compound monolayer, allowing for the engineering of nanoscale features. The length of the alkyl chain (dodecyl, C12) determines the thickness of the SAM, which is typically on the order of a few nanometers, and influences its packing density and insulating properties.

The formation conditions of the SAM—such as solvent, temperature, and concentration—can be tuned to control the order and completeness of the monolayer. kyoto-u.ac.jp A well-ordered, densely packed SAM provides a more effective barrier against deposition precursors, resulting in higher selectivity and sharper pattern definition in ASD. veeco.com In NIL, a robust and uniform release layer ensures higher fidelity and longevity of the mold. sunlit-team.eu By controlling these molecular-level properties, researchers can engineer the dimensions, quality, and surface properties of the resulting nanoscale components for specific applications, such as optimizing the performance of a sensor, tuning the optical properties of a metamaterial, or controlling fluid flow in a nano-fluidic device. nih.gov

Q & A

Q. What are the recommended methods for synthesizing Dichlorodidodecylsilane, and how can purity be ensured?

this compound is typically synthesized via the reaction of chlorosilanes with long-chain alcohols under controlled anhydrous conditions. A common approach involves the condensation of dodecanol with dichlorosilane precursors in an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis . Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. For non-volatile residues, elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) may be employed .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactive chlorosilane groups, this compound requires strict safety measures:

- Use of fume hoods to prevent inhalation of toxic fumes.

- Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.

- Immediate neutralization of spills with sodium bicarbonate or sand to mitigate reactivity.

- Storage in moisture-free, airtight containers under inert gas to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR Spectroscopy : Identifies Si-Cl (~480 cm⁻¹) and Si-C (~1250 cm⁻¹) bonds.

- ¹H and ²⁹Si NMR : Confirms alkyl chain integration (δ 0.5–1.5 ppm for Si-CH₂) and silicon environments (δ −10 to −30 ppm for dichlorosilanes).

- Raman Spectroscopy : Complements FTIR for detecting low-intensity vibrational modes. Cross-referencing these with X-ray crystallography (if crystalline) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies often arise from impurities, solvent effects, or polymorphic forms. To address this:

- Reproduce experiments : Validate results under identical conditions (solvent, temperature, concentration) .

- Multi-technique validation : Combine NMR, FTIR, and X-ray photoelectron spectroscopy (XPS) to cross-check functional groups.

- Computational modeling : Use density functional theory (DFT) to simulate spectra and compare with empirical data .

Q. What experimental design considerations are essential for studying this compound’s hydrolytic stability?

- Controlled humidity chambers : Simulate environmental conditions to monitor hydrolysis kinetics.

- In situ analytical methods : Employ real-time Fourier-transform infrared (RT-FTIR) or quartz crystal microbalance (QCM) to track siloxane formation.

- Statistical replicates : Include triplicate trials to account for variability in moisture exposure .

Q. How can this compound be functionalized for novel applications, and what challenges arise in scalability?

Functionalization via hydrosilylation or Grignard reactions can introduce tailored groups (e.g., fluorinated chains). Challenges include:

- Side reactions : Competing hydrolysis or undesired cross-linking, mitigated by strict anhydrous conditions.

- Scalability : Batch reactors with precise temperature control and inert gas purging are critical. Pilot-scale trials should prioritize reproducibility over throughput .

Q. What methodologies are optimal for analyzing thermal degradation products of this compound?

- Thermogravimetric analysis (TGA) : Tracks mass loss patterns at elevated temperatures.

- Pyrolysis-GC-MS : Identifies volatile degradation byproducts (e.g., chlorinated hydrocarbons).

- Solid-state NMR : Characterizes residual silicon-oxygen networks post-degradation .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail reaction stoichiometry, solvent purity, and equipment specifications.

- Report anomalies (e.g., color changes, precipitates) and deviations from protocols.

- Include raw data and calibration curves in supplementary materials .

Q. What strategies ensure ethical and rigorous data interpretation in silane chemistry studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products